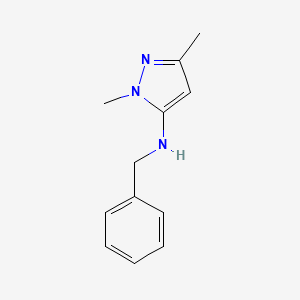
5-Benzylamino-1,3-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylamino-1,3-dimethylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a benzylamino group attached to a dimethylpyrazole ring, exhibits unique chemical properties that make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylamino-1,3-dimethylpyrazole typically involves the reaction of 3,5-dimethylpyrazole with benzylamine. One common method includes the use of a solvent such as ethanol, where the reactants are heated under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
3,5-Dimethylpyrazole+Benzylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzylamino-1,3-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
5-Benzylamino-1,3-dimethylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 5-Benzylamino-1,3-dimethylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: A precursor in the synthesis of 5-Benzylamino-1,3-dimethylpyrazole.
Benzylamine: Another precursor used in the synthesis.
1-Cyanoacetyl-3,5-dimethylpyrazole: A related compound with different functional groups.
Uniqueness: this compound stands out due to its unique combination of a benzylamino group and a dimethylpyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N-benzyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-10-8-12(15(2)14-10)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
InChI-Schlüssel |
UMKBLHTZCBNYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


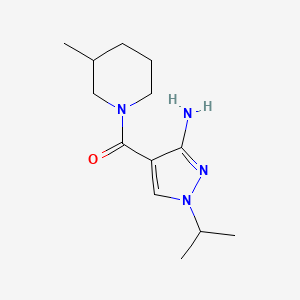
![1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738017.png)
![Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine](/img/structure/B11738026.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11738031.png)
![1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide](/img/structure/B11738032.png)
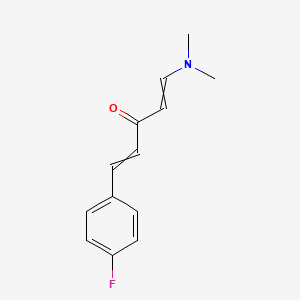

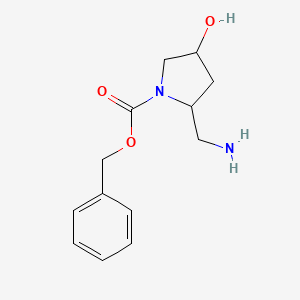
![hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738065.png)
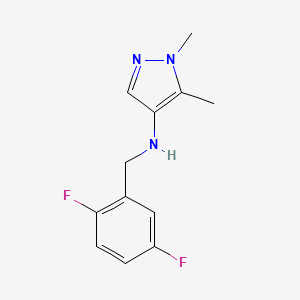
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738080.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738082.png)

![1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B11738091.png)
